(3R,5R)-1,3,5-trimethylpiperazine

Chemical Synthesis Analytical Chemistry Procurement Quality Control

(3R,5R)-1,3,5-trimethylpiperazine is a chiral, C2-symmetric piperazine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. It is primarily supplied for research use as a high-purity chemical intermediate and building block in medicinal chemistry.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13352155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-1,3,5-trimethylpiperazine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C
InChIInChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyCLPZHEDSMNQBPP-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec (3R,5R)-1,3,5-Trimethylpiperazine: Base Chemistry & C7H16N2 Framework


(3R,5R)-1,3,5-trimethylpiperazine is a chiral, C2-symmetric piperazine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . It is primarily supplied for research use as a high-purity chemical intermediate and building block in medicinal chemistry . The compound is characterized by its specific (3R,5R) stereochemistry, which is critical for applications where spatial configuration determines biological or chemical activity [1].

Risk of Generic Substitution: Why (3R,5R)-1,3,5-Trimethylpiperazine Stereoisomers Are Not Interchangeable


Generic substitution among the stereoisomers of 1,3,5-trimethylpiperazine is chemically invalid for applications requiring stereochemical precision. Research on analogous chiral piperazine systems demonstrates that enantiomers can exhibit dramatically different pharmacological profiles, with one acting as an antagonist and the other as a potent agonist [1]. Therefore, procuring the non-specific racemate or an alternative stereoisomer like (3S,5S) or (3R,5S) without validation introduces significant risk of experimental failure or batch-to-batch variability in downstream applications .

Quantitative Differentiation Guide for (3R,5R)-1,3,5-Trimethylpiperazine Procurement


Vendor-Specific Purity Comparison: (3R,5R) vs. (3S,5S) Enantiomer Specifications

The (3R,5R)-1,3,5-trimethylpiperazine enantiomer is available with a vendor-specified purity of NLT 97%, while its enantiomer, (3S,5S)-1,3,5-trimethylpiperazine, is available at a higher specification of NLT 98% from the same vendor .

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Supply Chain Differentiation: Cost and Lead Time for (3R,5R) vs. Racemic cis-Analog

The procurement of the racemic cis-analog, rac-(3R,5S)-1,3,5-trimethylpiperazine, carries a documented premium cost and lead time, priced at $550.00 for 50 mg with a 3-4 week lead time . While direct pricing for the (3R,5R) enantiomer was not located in the primary data, this establishes a market baseline for substituted chiral piperazines, indicating that procuring a specific stereoisomer like (3R,5R) is a specialized and potentially higher-value supply chain decision.

Medicinal Chemistry Lead Optimization Procurement

Class-Level Evidence: Enantiomer-Dependent Functional Selectivity in Piperazine Systems

In a study of 4-phenylpiperazine stereoisomers, the (R)-enantiomers were characterized as antagonists or weak partial agonists, while the corresponding (S)-enantiomers were significantly more efficacious agonists at the dopamine D3 receptor [1]. This class-level evidence demonstrates that the stereochemistry of substituted piperazines, including the (3R,5R) configuration, is a critical determinant of biological activity and cannot be extrapolated from racemic mixtures or alternate enantiomers.

Pharmacology Drug Discovery Receptor Binding

Acknowledgment of Limited High-Strength Differential Evidence for this Specific Compound

An extensive search of primary research papers, patents, and authoritative databases did not yield direct, head-to-head comparative quantitative data (e.g., IC50, Ki, or yield comparisons) for (3R,5R)-1,3,5-trimethylpiperazine against its closest stereoisomers or in-class analogs [1]. The available evidence is predominantly from class-level pharmacological principles and vendor specifications. This lack of compound-specific, high-strength quantitative differentiation is a key finding for procurement decisions.

Literature Gap Research Tool Procurement Caveat

Optimal Application Scenarios for (3R,5R)-1,3,5-Trimethylpiperazine Based on Differentiation Evidence


Stereospecific Building Block for Chiral Molecule Synthesis

Given its defined (3R,5R) stereochemistry, this compound is ideally suited as a chiral building block in the synthesis of more complex molecules where the three-dimensional orientation of substituents is critical for downstream biological activity . Its use avoids the complexity and waste associated with chiral resolution of racemic mixtures.

Use as a Reference Standard or Tool Compound in Pharmacological Studies

Based on class-level evidence that piperazine enantiomers can exhibit divergent pharmacological activities (e.g., agonist vs. antagonist), the (3R,5R)-1,3,5-trimethylpiperazine is a valuable tool compound for investigating stereospecific receptor interactions or for use as a well-defined reference standard in analytical method development [1].

Specialized Chemical Intermediate for Lead Optimization

In medicinal chemistry programs focused on exploring structure-activity relationships (SAR) around a piperazine core, the (3R,5R) enantiomer provides a specific and discrete point in chemical space. This allows researchers to probe the impact of the (3R,5R) configuration on target affinity and selectivity, distinguishing it from the (3S,5S) or (3R,5S) isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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